molecular formula C14H14ClNO B12118636 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol

Cat. No.: B12118636
M. Wt: 247.72 g/mol
InChI Key: GOOICOWTQUACDO-UHFFFAOYSA-N
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Description

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is an organic compound characterized by a pyridine ring substituted with a 4-chlorophenyl group and a hydroxyl group on the ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylpyridine.

    Grignard Reaction: The 4-chlorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding alcohol.

    Coupling Reaction: The resulting alcohol is then coupled with 2-methylpyridine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone.

    Reduction: Formation of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethane.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanol: Similar in structure but lacks the pyridine ring.

    2-Methyl-3-pyridinol: Contains the pyridine ring but lacks the chlorophenyl group.

    4-Chlorobenzyl alcohol: Contains the chlorophenyl group but lacks the pyridine ring.

Uniqueness

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is unique due to the combination of the pyridine ring and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C14H14ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8,10,17H,1-2H3

InChI Key

GOOICOWTQUACDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)O

Origin of Product

United States

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